1-[4-(3-Bromophenoxy)butyl]-4-methylpiperazine;oxalic acid
Overview
Description
1-[4-(3-Bromophenoxy)butyl]-4-methylpiperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with a bromophenoxybutyl group and an oxalic acid moiety
Scientific Research Applications
1-[4-(3-Bromophenoxy)butyl]-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Bromophenoxy)butyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the bromophenoxybutyl intermediate. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Bromophenoxy)butyl]-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted piperazines, while coupling reactions can produce complex organic frameworks.
Mechanism of Action
The mechanism of action of 1-[4-(3-Bromophenoxy)butyl]-4-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can enhance binding affinity to specific targets, while the piperazine ring may facilitate the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[4-(3-Bromophenoxy)butyl]-4-methylpiperidine: Shares a similar structure but with a piperidine ring instead of a piperazine ring.
1-[4-(3-Bromophenoxy)butyl]piperidine oxalate: Another related compound with potential pharmacological activities.
Uniqueness
1-[4-(3-Bromophenoxy)butyl]-4-methylpiperazine is unique due to its specific substitution pattern and the presence of the oxalic acid moiety, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(3-bromophenoxy)butyl]-4-methylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O.C2H2O4/c1-17-8-10-18(11-9-17)7-2-3-12-19-15-6-4-5-14(16)13-15;3-1(4)2(5)6/h4-6,13H,2-3,7-12H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKNTWKGBBEDSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185054-35-6 | |
Record name | Piperazine, 1-[4-(3-bromophenoxy)butyl]-4-methyl-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185054-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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